Enkephalin-leu, arginine(6)-phenylhydrazine(7)- is a synthetic peptide derived from the naturally occurring enkephalins, which are endogenous opioid peptides involved in pain modulation and neurotransmission. This compound is particularly notable for its modifications that enhance its stability and receptor binding characteristics. Enkephalins, including leu-enkephalin, are pentapeptides with the amino acid sequence Tyrosine-Glycine-Glycine-Phenylalanine-Leucine, found in various animal brains, including humans. The specific structure of enkephalin-leu, arginine(6)-phenylhydrazine(7)- allows for targeted research into opioid receptor interactions and potential therapeutic applications in pain management and neurobiology.
Enkephalin-leu, arginine(6)-phenylhydrazine(7)- is classified as a peptide and falls under the category of opioid peptides. It is synthesized for research purposes to study its biochemical properties and pharmacological effects. The compound is cataloged under the Chemical Abstracts Service (CAS) number 80690-78-4, which facilitates its identification in chemical databases and literature.
The synthesis of enkephalin-leu, arginine(6)-phenylhydrazine(7)- typically employs solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
The molecular structure of enkephalin-leu, arginine(6)-phenylhydrazine(7)- consists of five amino acids with specific modifications at positions 6 and 7. The presence of phenylhydrazine at position 7 contributes to the compound's unique properties.
The molecular formula can be represented as C₁₈H₂₃N₅O₄S. Detailed structural analysis can be performed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm the integrity and purity of the synthesized compound.
Enkephalin-leu, arginine(6)-phenylhydrazine(7)- can undergo several chemical reactions:
Enkephalin-leu, arginine(6)-phenylhydrazine(7)- primarily exerts its effects by binding to opioid receptors, specifically the delta-opioid receptor (δOR) and mu-opioid receptor (μOR). Upon binding:
Enkephalin-leu, arginine(6)-phenylhydrazine(7)- is generally characterized by its solubility in polar solvents due to its peptide nature. Its stability can vary depending on environmental conditions such as pH and temperature.
The compound exhibits typical peptide characteristics:
Relevant data regarding its stability and reactivity can be assessed through experimental studies focusing on degradation pathways under physiological conditions .
Enkephalin-leu, arginine(6)-phenylhydrazine(7)- has diverse applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing our understanding of opioid peptides and their therapeutic potentials.
Enkephalin-Leu, Arg⁶-Phe-NH₂ (also termed MEAP or Leu-enkephalin-Arg⁶-Phe⁷) is a C-terminally extended heptapeptide derived from the proenkephalin A precursor. Unlike canonical Leu-enkephalin (YGGFL), MEAP exhibits distinct receptor-binding profiles. In vitro studies reveal MEAP binds δ-opioid receptors (DOPr) with ~3-fold higher affinity than μ-opioid receptors (MOPr), though with lower selectivity compared to smaller enkephalins [1] [7]. This is attributed to its C-terminal extension (Arg⁶-Phe⁷), which sterically hinders optimal fitting into the MOPr binding pocket. MEAP’s binding efficacy at DOPr triggers Gαᵢ/o protein dissociation, inhibiting adenylyl cyclase and reducing cAMP production. Subsequent downstream effects include potassium channel activation (hyperpolarization) and calcium channel suppression (reduced neurotransmitter release) [1] [6].
Table 1: Receptor Binding Affinities of Enkephalin Variants
Peptide | δ-Opioid Receptor (Kᵢ, nM) | μ-Opioid Receptor (Kᵢ, nM) | Primary Selectivity |
---|---|---|---|
Leu-Enkephalin | 3.2 ± 0.8 | 48.5 ± 6.3 | δ |
MEAP | 5.7 ± 1.2 | 19.4 ± 3.1 | δ (moderate) |
Met-Enkephalin | 2.1 ± 0.4 | 32.7 ± 5.6 | δ |
MEAP modulates nociception and stress through limbic and brainstem circuits. In the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), MEAP activation of DOPr suppresses glutamate release from presynaptic terminals, reducing pain transmission. Unlike β-endorphin (which favors MOPr), MEAP’s δ-selectivity correlates with sustained analgesic effects but weaker reward phenotypes [1] [6]. During stress, MEAP expression increases in the central amygdala (CeA) and bed nucleus of the stria terminalis (BNST), where it dampens HPA axis reactivity. Footshock stress in rodents elevates MEAP in the hypothalamus, facilitating stress-induced analgesia via DOPr-dependent pathways [6] [10].
MEAP regulates the HPA axis via glucocorticoid-dependent mechanisms. In the paraventricular nucleus (PVN) of the hypothalamus, MEAP neurons synapse with corticotropin-releasing hormone (CRH) neurons. MEAP suppresses CRH release via DOPr, reducing ACTH and cortisol/corticosterone secretion [6] [8]. Glucocorticoids reciprocally upregulate proenkephalin gene expression through glucocorticoid response elements (GREs), creating a feedback loop. During chronic stress, MEAP depletion in the PVN correlates with HPA axis hyperactivity and elevated corticosterone, implicating it in stress resilience [6] [10].
Table 2: MEAP Effects on HPA Axis Components
HPA Component | MEAP Action | Receptor | Functional Outcome |
---|---|---|---|
Hypothalamus (PVN) | Inhibits CRH neuron firing | δ-Opioid | ↓ CRH release |
Anterior Pituitary | Reduces ACTH synthesis | δ-Opioid | ↓ ACTH secretion |
Adrenal Cortex | Modulates cortisol synthesis (indirect) | N/A | ↓ Circulating glucocorticoids |
MEAP exhibits significant co-localization with neuropeptides governing feeding and digestion. In the blowfly (Calliphora vomitoria) brain, MEAP immunoreactivity overlaps with cholecystokinin (CCK) and pancreatic polypeptide (PP) in antennal chemosensory pathways, suggesting conserved roles in satiety [3] [7]. Mammalian studies confirm MEAP/CCK co-expression in submucosal enteric neurons and hypothalamic feeding centers. In the rodent arcuate nucleus, MEAP-CCK co-transmission inhibits orexigenic neurons via DOPr, reducing food intake. Conversely, MEAP-PP co-localization in the nucleus tractus solitarius (NTS) enhances gastric motility [3] [9]. This tripartite circuitry (MEAP-CCK-PP) integrates opioid signaling with energy homeostasis.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7